Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate
CAS No.: 42360-29-2
Cat. No.: VC18402531
Molecular Formula: C12H10NNaO5S
Molecular Weight: 303.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42360-29-2 |
|---|---|
| Molecular Formula | C12H10NNaO5S |
| Molecular Weight | 303.27 g/mol |
| IUPAC Name | sodium;7-acetamido-4-hydroxynaphthalene-2-sulfonate |
| Standard InChI | InChI=1S/C12H11NO5S.Na/c1-7(14)13-9-2-3-11-8(4-9)5-10(6-12(11)15)19(16,17)18;/h2-6,15H,1H3,(H,13,14)(H,16,17,18);/q;+1/p-1 |
| Standard InChI Key | ZTPFCTXEVJLMHG-UHFFFAOYSA-M |
| Canonical SMILES | CC(=O)NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, sodium;7-acetamido-4-hydroxynaphthalene-2-sulfonate, reflects its naphthalene backbone substituted at positions 2, 5, and 7. Key structural elements include:
-
Sulfonate group (-SO₃⁻Na⁺): Enhances water solubility and facilitates ionic interactions.
-
Acetamido group (-NHCOCH₃): Contributes to stability and influences electronic properties.
-
Hydroxyl group (-OH): Enables hydrogen bonding and participation in redox reactions.
The canonical SMILES representation, CC(=O)NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)[O-].[Na+], and InChIKey ZTPFCTXEVJLMHG-UHFFFAOYSA-M provide precise descriptors for computational studies.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 42360-29-2 |
| Molecular Formula | |
| Molecular Weight | 303.27 g/mol |
| IUPAC Name | Sodium;7-acetamido-4-hydroxynaphthalene-2-sulfonate |
| Solubility | High in water (due to sulfonate) |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate typically involves sequential functionalization of naphthalene derivatives:
-
Sulfonation: Introduction of sulfonic acid groups using fuming sulfuric acid.
-
Nitration/Reduction: For amino group introduction, though direct acetylation of hydroxyl precursors may bypass this step.
-
Acetylation: Reaction with acetic anhydride to form the acetamido group.
-
Salt Formation: Neutralization with sodium hydroxide to yield the sodium sulfonate.
Optimization Challenges
Industrial-scale production requires precise control of:
-
Temperature: Excess heat risks side reactions like over-sulfonation.
-
pH: Alkaline conditions favor salt formation but may hydrolyze acetamido groups.
-
Purification: Crystallization or membrane filtration ensures product purity.
Applications in Industry and Research
Dye and Pigment Manufacturing
As a naphthalenesulfonate derivative, this compound acts as a coupling agent in azo dye synthesis. The sulfonate group improves dye solubility, while the acetamido group stabilizes chromophores. For example, it may precursor dyes for textiles with enhanced wash-fastness .
Pharmaceutical Intermediates
The compound’s ability to undergo regioselective substitution makes it valuable for synthesizing drug candidates. Potential applications include:
-
Antimicrobial agents: Sulfonates exhibit activity against gram-positive bacteria.
-
Anti-inflammatory drugs: Hydroxyl and acetamido groups modulate COX enzyme interactions.
Analytical Characterization
Spectroscopic Techniques
-
IR Spectroscopy: Peaks at ~1170 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (amide C=O).
-
NMR: signals for aromatic protons (δ 6.8–7.5 ppm) and acetamido methyl (δ 2.1 ppm) .
Table 2: Key Spectral Signatures
| Technique | Key Peaks/Shifts | Assignment |
|---|---|---|
| IR | 1170 cm⁻¹ | Sulfonate S=O asymmetric stretch |
| NMR | δ 2.1 (s, 3H) | Acetamido methyl protons |
Comparative Analysis with Structural Analogs
Sodium 2-Acetamido-5-Chlorobenzenesulphonate
This chloro analog (CAS 84963-38-2) shares a similar synthesis route but exhibits reduced solubility due to the hydrophobic chlorine substituent. It finds niche use in agrochemicals .
Sodium 7-Hydroxynaphthalene-2-Sulphonate
Lacking the acetamido group, this compound (CAS 135-55-7) prioritizes solubility over stability, making it preferable in textile dyeing .
Future Research Directions
-
Toxicological Studies: LD₅₀ determination and ecotoxicological impact assessments.
-
Process Optimization: Catalytic methods to reduce sulfuric acid waste.
-
Drug Discovery: Functionalization for targeted therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume